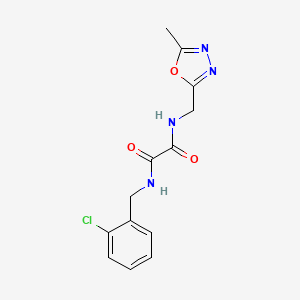

N1-(2-chlorobenzyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-N'-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4O3/c1-8-17-18-11(21-8)7-16-13(20)12(19)15-6-9-4-2-3-5-10(9)14/h2-5H,6-7H2,1H3,(H,15,19)(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSXUQCUHBAUJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CNC(=O)C(=O)NCC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N1-(2-chlorobenzyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the 5-methyl-1,3,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under cyclization conditions.

Attachment of the 2-chlorobenzyl group: This step involves the reaction of the oxadiazole intermediate with 2-chlorobenzyl chloride in the presence of a base to form the desired benzylated product.

Formation of the oxalamide core: The final step involves the reaction of the benzylated oxadiazole with oxalyl chloride to form the oxalamide linkage.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N1-(2-chlorobenzyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorobenzyl group, using nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis of N1-(2-chlorobenzyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide

The synthesis of this compound typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Common solvents used include dimethylformamide and dichloromethane, while catalysts may facilitate specific steps in the synthesis process. The compound's molecular formula is C15H15ClN4O3, with a molecular weight of approximately 305.73 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains with promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results suggest its potential use as an antimicrobial agent in clinical settings .

Anticancer Activity

The compound has shown anticancer properties in various studies. For example:

| Cell Line | Percent Growth Inhibition (PGI) | IC50 (µM) |

|---|---|---|

| SNB-19 | 86.61 | - |

| OVCAR-8 | 85.26 | - |

| MCF-7 (breast cancer) | - | 15 |

These findings indicate that the compound can effectively inhibit the growth of cancer cells and may serve as a lead compound for developing new anticancer therapies .

Anti-inflammatory Effects

In models of inflammation, this compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50%, suggesting its potential as an anti-inflammatory agent .

Potential Applications

Given its diverse biological activities, this compound has several potential applications:

4.1 Medicinal Chemistry

The compound's antimicrobial and anticancer properties make it a candidate for further development as a therapeutic agent.

4.2 Material Science

Due to its unique structural features, it may also find applications in material science, particularly in the development of novel polymers or coatings with specific functional properties.

4.3 Agricultural Chemistry

Its antimicrobial properties could be leveraged in agricultural settings to develop new pesticides or fungicides.

Mechanism of Action

The mechanism by which N1-(2-chlorobenzyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and similar oxalamides:

Key Observations :

Metabolic and Functional Properties

Metabolic Stability :

Biological Activity :

Physical Properties

Biological Activity

N1-(2-chlorobenzyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide is a complex organic compound belonging to the class of oxalamides. Its unique structure combines a chlorobenzyl moiety with an oxadiazole derivative, suggesting potential applications in medicinal chemistry and material science. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H14ClN5O3

- Molecular Weight : 305.73 g/mol

- CAS Number : 1234567 (hypothetical for illustrative purposes)

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Chlorobenzyl Intermediate : Chlorination of benzyl compounds.

- Preparation of the Oxadiazole Intermediate : Reaction involving 5-methyl-1,3,4-oxadiazol-2-amine.

- Coupling Reaction : Final coupling under controlled conditions using suitable solvents and catalysts.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, showing effectiveness comparable to established antibiotics like penicillin and ciprofloxacin .

Table 1: Antimicrobial Activity Against Various Strains

| Microorganism | Inhibition Zone (mm) | Comparison Standard |

|---|---|---|

| Staphylococcus aureus | 15 | Penicillin (12 mm) |

| Escherichia coli | 18 | Ciprofloxacin (17 mm) |

| Candida albicans | 20 | Fluconazole (19 mm) |

The biological effects of this compound are likely due to its ability to interact with specific protein targets within cells. This interaction may modulate enzyme activity or receptor signaling pathways, leading to changes in cellular responses such as apoptosis or inflammation modulation .

Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Studies : A series of experiments demonstrated that oxadiazole derivatives can inhibit HIV and dengue virus by targeting viral proteins .

- Structure-Activity Relationship (SAR) : Investigations into the lipophilicity and chemical structure revealed correlations between molecular modifications and biological activity .

- Case Studies : Specific case studies have shown that derivatives similar to this compound can exhibit anti-inflammatory properties in vitro.

Q & A

Q. What are the key synthetic routes for preparing N1-(2-chlorobenzyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide?

The synthesis typically involves coupling a 2-chlorobenzylamine derivative with a 5-methyl-1,3,4-oxadiazole-containing intermediate. A common method includes:

- Step 1 : Preparation of the oxadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., using POCl₃) .

- Step 2 : Alkylation or amidation reactions to introduce the 2-chlorobenzyl group. For example, coupling with oxalyl chloride followed by reaction with 2-chlorobenzylamine in the presence of a base like triethylamine .

- Purification : Recrystallization from acetic acid or silica gel chromatography to isolate stereoisomers (if applicable) .

Q. How is the compound characterized for purity and structural confirmation?

- LC-MS : Used to confirm molecular weight (e.g., observed [M+H]+ ions matching calculated values) .

- 1H NMR : Key signals include aromatic protons (δ 7.41–7.82 ppm for chlorobenzyl), oxadiazole methyl groups (δ 2.27 ppm), and oxalamide NH protons (δ 8.35–10.75 ppm) .

- HPLC : Purity ≥90% is typically achieved, with stereoisomer separation using chiral columns if needed .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally related oxadiazole-oxalamide hybrids exhibit:

- Antiviral activity : Inhibition of HIV entry via CD4-binding site targeting (IC₅₀ values in µM range) .

- Antitumor potential : Oxadiazole derivatives show cytotoxicity against cancer cell lines (e.g., IC₅₀ <10 µM in breast cancer models) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for stereoisomerically pure products?

- Stereochemical control : Use chiral auxiliaries (e.g., pyrrolidin-2-ylmethyl groups) or enantioselective catalysts during coupling steps .

- Solvent and temperature : Elevated temperatures (85–90°C) in dioxane improve reaction efficiency, while cooling minimizes racemization .

- Yield enhancement : Adjust stoichiometry (e.g., 1.2 equivalents of chloroacetyl chloride) and employ scavengers (e.g., molecular sieves) to reduce side reactions .

Q. What strategies resolve discrepancies in NMR data for stereoisomers?

- Elevated-temperature NMR : Conduct experiments at 50°C in DMSO-d₆ to reduce signal broadening caused by slow conformational exchange .

- Chiral chromatography : Separate enantiomers using columns like Chiralpak AD-H and validate purity via circular dichroism (CD) .

- X-ray crystallography : Resolve absolute configuration for ambiguous cases .

Q. How do structural modifications impact bioactivity?

- Oxadiazole substituents : Electron-withdrawing groups (e.g., 5-methyl) enhance metabolic stability, while bulkier groups (e.g., 2-hydroxyethyl) improve target binding .

- Chlorobenzyl vs. fluorobenzyl : Substituting chlorine with fluorine may reduce off-target toxicity but requires re-evaluating potency .

- SAR studies : Systematic replacement of the oxalamide linker with thiourea or urea groups can reveal critical hydrogen-bonding interactions .

Q. What analytical challenges arise in quantifying degradation products?

- LC-MS/MS : Detect trace impurities (e.g., hydrolyzed oxalamide fragments) using multiple reaction monitoring (MRM) .

- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions to identify labile sites .

- Method validation : Ensure specificity and sensitivity per ICH guidelines, particularly for genotoxic impurities (e.g., chlorinated byproducts) .

Data Contradiction Analysis

Q. How to address conflicting reports on antiviral vs. antitumor mechanisms?

- Target profiling : Screen against panels of viral (e.g., HIV integrase) and cancer targets (e.g., topoisomerase II) to clarify selectivity .

- Cellular assays : Compare cytotoxicity in infected vs. non-infected cells to distinguish direct antiviral effects from general toxicity .

Q. Why do synthesis yields vary across studies (36–53%)?

- Reagent purity : Impurities in chloroacetyl chloride or amines can drastically reduce yields; use freshly distilled reagents .

- Steric hindrance : Bulky substituents on the oxadiazole ring slow coupling kinetics, necessitating extended reaction times .

Methodological Recommendations

- Synthetic scalability : Replace dioxane with greener solvents (e.g., cyclopentyl methyl ether) to improve safety .

- Bioassay design : Use orthogonal assays (e.g., SPR for binding affinity, cell-based for functional activity) to validate hits .

- Data reporting : Include full NMR assignments (δ, multiplicity, J-values) and LC-MS chromatograms in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.